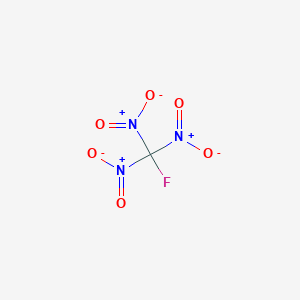
fluoro(trinitro)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
fluoro(trinitro)methane (CFN₃O₆) is a chemical compound known for its unique structure and properties. It is also referred to as fluorotrinitromethane. This compound is characterized by the presence of one carbon atom bonded to a fluorine atom and three nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: fluoro(trinitro)methane can be synthesized through the reaction of methane with fluorine and nitric acid. The process involves the careful control of reaction conditions to ensure the formation of the desired product. The reaction typically takes place at low temperatures and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of methane, fluorotrinitro- involves similar synthetic routes but on a larger scale. The process requires specialized equipment to handle the highly reactive and potentially explosive nature of the compound. Safety measures are crucial during production to prevent accidents and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: fluoro(trinitro)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorine atom or nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carbon dioxide and nitrogen oxides, while reduction could produce methane derivatives with fewer nitro groups .
Aplicaciones Científicas De Investigación
fluoro(trinitro)methane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic applications, although its high reactivity poses challenges.
Industry: Utilized in the production of high-energy materials, explosives, and propellants.
Mecanismo De Acción
The mechanism of action of methane, fluorotrinitro- involves its high reactivity due to the presence of electron-withdrawing nitro groups and the electronegative fluorine atom. These features make the compound highly susceptible to nucleophilic attacks and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Nitromethane (CH₃NO₂): Similar in structure but lacks the fluorine atom and additional nitro groups.
Trinitromethane (C(NO₂)₃H): Contains three nitro groups but no fluorine atom.
Fluoronitromethane (CH₂FNO₂): Contains both fluorine and nitro groups but in different proportions.
Uniqueness: fluoro(trinitro)methane is unique due to its combination of a fluorine atom and three nitro groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where high reactivity and energy release are desired .
Propiedades
Número CAS |
1840-42-2 |
|---|---|
Fórmula molecular |
CFN3O6 |
Peso molecular |
169.03 g/mol |
Nombre IUPAC |
fluoro(trinitro)methane |
InChI |
InChI=1S/CFN3O6/c2-1(3(6)7,4(8)9)5(10)11 |
Clave InChI |
IHOVZLJULZIGOW-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canónico |
C([N+](=O)[O-])([N+](=O)[O-])([N+](=O)[O-])F |
Key on ui other cas no. |
1840-42-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














